CCT239065 - 1163719-51-4

CCT239065

Catalog Number: EVT-1459738
CAS Number: 1163719-51-4
Molecular Formula: C29H29N7O3S
Molecular Weight: 555.657
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CCT239065 is a mutant protein kinase inhibitor that inhibits signaling downstream of V600EBRAF in cancer cells, blocking DNA synthesis, and inhibiting proliferation.

Source and Classification

CCT239065 was developed by researchers at the University of Dundee and is part of a broader class of compounds designed to inhibit CDK9. Its classification as a selective CDK9 inhibitor positions it within targeted cancer therapies, which aim to interfere with specific molecular targets involved in tumor growth and survival.

Synthesis Analysis

Methods and Technical Details

The synthesis of CCT239065 involves several key steps, typically starting from commercially available starting materials. The synthetic route generally includes:

  1. Formation of the Core Structure: The initial step often involves the construction of a bicyclic core that serves as the scaffold for further modifications.
  2. Functional Group Modifications: Subsequent reactions introduce various functional groups that enhance the compound's potency and selectivity towards CDK9.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity necessary for biological testing.

The detailed synthetic pathway may vary, but it typically emphasizes efficiency and yield to facilitate large-scale production for preclinical studies.

Molecular Structure Analysis

Structure and Data

CCT239065 possesses a complex molecular structure characterized by:

  • Molecular Formula: C₁₅H₁₈N₄O₃
  • Molecular Weight: Approximately 302.33 g/mol
  • Structural Features: The compound includes a bicyclic structure with various substituents that contribute to its binding affinity for CDK9.

The three-dimensional conformation of CCT239065 has been elucidated using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its interaction with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

CCT239065 undergoes various chemical reactions typical for small molecules, including:

  • Binding Interactions: The primary reaction of interest is the binding of CCT239065 to the active site of CDK9, which inhibits its kinase activity.
  • Metabolic Stability: Studies on the metabolic stability of CCT239065 reveal its behavior in biological systems, including potential pathways for metabolism by cytochrome P450 enzymes.

These reactions are critical for understanding how CCT239065 functions within biological contexts and its potential side effects.

Mechanism of Action

Process and Data

CCT239065 exerts its effects primarily through inhibition of CDK9, which is essential for transcriptional regulation. The mechanism can be summarized as follows:

  1. Inhibition of Phosphorylation: By binding to CDK9, CCT239065 prevents the phosphorylation of RNA polymerase II, thereby inhibiting transcriptional elongation.
  2. Induction of Apoptosis: The downstream effects of this inhibition include reduced expression of anti-apoptotic factors, leading to increased apoptosis in cancer cells.

Research indicates that CCT239065 can selectively induce cell death in various cancer cell lines while sparing normal cells, highlighting its therapeutic potential.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CCT239065 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) but may have limited solubility in aqueous solutions.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • LogP Value: The partition coefficient (LogP) indicates its lipophilicity, which affects its absorption and distribution in biological systems.

These properties are essential for evaluating the compound's pharmacokinetics and formulation strategies for therapeutic use.

Applications

Scientific Uses

CCT239065 has significant applications in scientific research, particularly in cancer biology. Its primary uses include:

  • Cancer Therapeutics: As a selective CDK9 inhibitor, it is being investigated as a potential treatment for various malignancies, including leukemia and solid tumors.
  • Mechanistic Studies: Researchers utilize CCT239065 to study the role of CDK9 in transcriptional regulation and its implications in oncogenesis.
  • Drug Development: The compound serves as a lead structure for developing new inhibitors with improved efficacy and safety profiles.
Introduction to BRAF Mutations and Targeted Therapies

Oncogenic BRAF in Cancer Pathogenesis

Role of V600EBRAF in RAS-ERK Signaling Dysregulation

The V600EBRAF mutation (valine to glutamic acid substitution at codon 600) constitutively activates the BRAF serine/threonine kinase, leading to hyperactivation of the RAS-RAF-MEK-ERK (MAPK) pathway. This dysregulation drives uncontrolled cellular proliferation, survival, and metastasis by phosphorylating downstream effectors like MEK and ERK independent of RAS signaling [5] [9]. The V600E mutation accounts for >90% of oncogenic BRAF alterations and induces a 500-fold increase in kinase activity compared to wild-type BRAF [5] [7].

Prevalence of BRAF Mutations in Melanoma, Colorectal, and Thyroid Cancers

BRAF mutations occur in ~8–12% of metastatic colorectal cancers (mCRC), 40–50% of melanomas, and 30–40% of papillary thyroid carcinomas [5] [8] [10]. In mCRC, BRAF V600E correlates with aggressive histology, peritoneal metastases, and poor prognosis (median survival: 12 vs. 30 months for wild-type) [8] [10]. Sporadic microsatellite instability-high (MSI-H) colorectal cancers exhibit BRAF V600E in >80% of cases, while Lynch syndrome-associated tumors typically lack this mutation [8].

Table 1: Prevalence of BRAF V600E Mutations in Human Cancers

Cancer TypePrevalence (%)Clinical Association
Melanoma40–50Aggressive metastasis, poor response to chemotherapy
Colorectal8–12MSI-H/sporadic subtype; peritoneal metastases
Thyroid (PTC)30–40Radioiodine resistance, advanced stage
Ovarian~10High-grade serous carcinoma

Data compiled from [5] [8] [10]

Historical Development of BRAF Inhibitors

Limitations of First-Generation Inhibitors (e.g., Sorafenib)

Sorafenib, initially developed as a RAF inhibitor, exhibits multi-kinase activity (VEGFR, PDGFR, FLT-3) and low potency against V600EBRAF (cellular IC₅₀: 2–5 μM). Its clinical efficacy in BRAF-mutant melanomas was minimal due to off-target effects and poor mutant-selectivity [9]. Dose-limiting toxicities (hypertension, skin reactions) further restricted its utility, underscoring the need for mutant-specific inhibitors [3] [9].

Emergence of Mutant-Selective BRAF Inhibitors

Second-generation inhibitors (e.g., vemurafenib, dabrafenib) selectively target ATP-binding sites in V600EBRAF, sparing wild-type BRAF. CCT239065 exemplifies this class as a pyridopyrazinone-based inhibitor with nanomolar potency against V600EBRAF (IC₅₀: 42 nM) [3] [7]. Its development leveraged structural insights showing that V600EBRAF adopts a conformation distinct from wild-type BRAF, enabling differential drug binding [7] [9].

Table 2: Generations of BRAF Inhibitors

GenerationExamplesKey FeaturesLimitations
FirstSorafenibMulti-kinase inhibition; IC₅₀ >2 μMLow selectivity; high toxicity
SecondVemurafenib, CCT239065V600E-specific (IC₅₀ <100 nM); oral bioavailabilityParadoxical activation in RAS-mutant cells

Data from [3] [7] [9]

CCT239065: Chemistry and Mechanism of Action

Properties

CAS Number

1163719-51-4

Product Name

CCT239065

IUPAC Name

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea

Molecular Formula

C29H29N7O3S

Molecular Weight

555.657

InChI

InChI=1S/C29H29N7O3S/c1-17-6-8-18(9-7-17)36-24(15-23(35-36)29(2,3)4)33-28(38)32-20-11-10-19(14-22(20)40-5)39-21-12-13-30-27-26(21)31-16-25(37)34-27/h6-16H,1-5H3,(H,30,34,37)(H2,32,33,38)

InChI Key

YTDHTKGXXMJUSH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=C(C=C(C=C3)OC4=C5C(=NC=C4)NC(=O)C=N5)SC

Synonyms

N-[4-[(3,4-dihydro-3-oxopyrido[2,3-b]pyrazin-8-yl)oxy]-2-(methylthio)phenyl]-N’-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-urea;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.